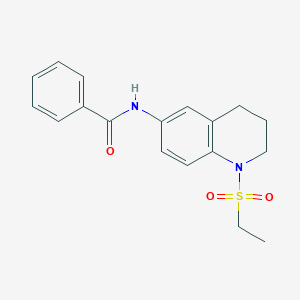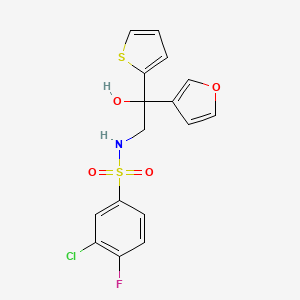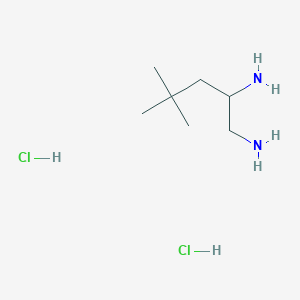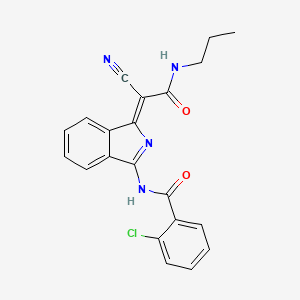![molecular formula C14H10N4 B2395833 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile CAS No. 286380-59-4](/img/structure/B2395833.png)
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a chemical compound with the molecular formula C14H10N4 . It has a molecular weight of 234.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is planar . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Physical And Chemical Properties Analysis
The compound “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a solid . It has a molecular weight of 234.26 g/mol . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Materials
A study by Pallavicini et al. (2013) demonstrated the use of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand for creating antibacterial materials. This ligand, when grafted onto glass surfaces and combined with Cu(2+) ions, exhibited significant microbicidal effects against Escherichia coli and Staphylococcus aureus, despite the trace amounts of copper present. This indicates the potential of 2,2'-bipyridine derivatives in developing surfaces with antibacterial properties (Pallavicini et al., 2013).
Photophysical Properties
Fernando et al. (1996) explored the photophysical properties of a polypyridylruthenium(II) complex involving 2,2'-bipyridine. This study highlighted the unique emission properties of the complex in different solvents, such as acetonitrile and water, indicating its potential use in light-sensitive applications (Fernando et al., 1996).
Synthetic Fluorophores
Krinochkin et al. (2017) developed an efficient synthesis method for 5,5'-diaryl-2,2'-bipyridines, derivatives of 2,2'-bipyridine. These compounds exhibited intense emission in acetonitrile solution and showed significant bathochromic shifts in absorption and emission maxima. This research opens up possibilities for new fluorophores based on 2,2'-bipyridine structures (Krinochkin et al., 2017).
Conducting Polymers
Yamamoto et al. (1990) reported the synthesis of poly(2,2'-bipyridine-5,5'-diyl) through a reaction involving 5,5'-dibromo-2,2'-bipyridine. The resultant polymer showed properties similar to poly(2,5-pyridinediyl) and could form complexes with Fe2+ and Ru2+. This finding suggests its potential application in the development of conducting polymers (Yamamoto et al., 1990).
Catalytic Activity in CO2 Reduction
Smieja and Kubiak (2010) conducted a study on Re(bipy)(CO)(3)Cl complexes, where bipy represents 2,2'-bipyridine derivatives. They found that Re(bipy-tBu)(CO)(3)Cl significantly improved the catalytic reduction of carbon dioxide to carbon monoxide. This research highlights the role of 2,2'-bipyridine derivatives in enhancing catalytic processes for environmental applications (Smieja & Kubiak, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVCQDDAPUWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)
![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)

![N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide](/img/structure/B2395761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2395762.png)


![Prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2395765.png)


![7-Thia-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2395769.png)
![1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride](/img/structure/B2395771.png)
